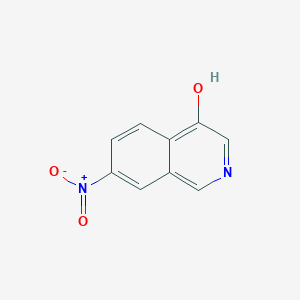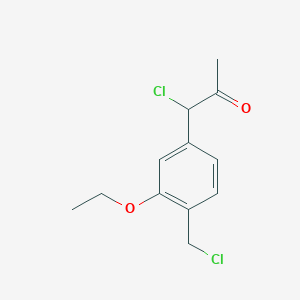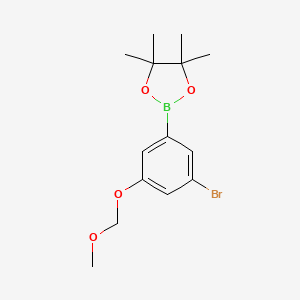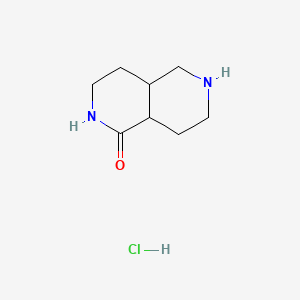
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol is a chemical compound with the molecular formula C9H15F2NO It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further linked to a difluoropyrrolidine ring
Métodos De Preparación
The synthesis of (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluoropyrrolidine Ring: The difluoropyrrolidine ring can be synthesized through the reaction of a suitable amine with a difluorinated reagent under controlled conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a cyclopropyl halide and a base.
Methanol Addition: The final step involves the addition of a methanol moiety to the cyclopropyl group, typically through a nucleophilic substitution reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-efficiency.
Análisis De Reacciones Químicas
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol involves its interaction with molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring and cyclopropyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar compounds to (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol include:
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)ethanol: Differing by an additional carbon in the alcohol moiety.
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)amine: Featuring an amine group instead of a methanol group.
(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)ketone: Containing a ketone group in place of the methanol group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H15F2NO |
|---|---|
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
[1-[(3,3-difluoropyrrolidin-1-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)3-4-12(6-9)5-8(7-13)1-2-8/h13H,1-7H2 |
Clave InChI |
PTUSEHGLYFXGMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN2CCC(C2)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


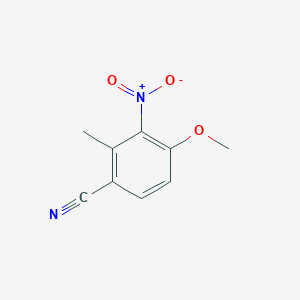
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
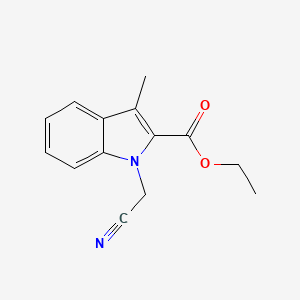
![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
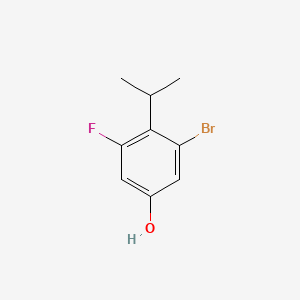

![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
